molecular formula C17H16ClNO5S2 B12618475 N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide

Cat. No.: B12618475
M. Wt: 413.9 g/mol
InChI Key: HGTLPWHALOFZCI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 2-chlorophenyl group and a sulfonyl group attached to a tetrahydrothiophene ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 4-aminobenzamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Sulfonylation: The next step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate product with tetrahydrothiophene-3-sulfonyl chloride in the presence of a base like pyridine.

    Oxidation: The final step involves the oxidation of the tetrahydrothiophene ring to form the 1,1-dioxide derivative. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group back to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group and chlorophenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]acetamide
  • N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenylacetamide

Uniqueness

N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C17H16ClNO5S2

Molecular Weight

413.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide

InChI

InChI=1S/C17H16ClNO5S2/c18-15-3-1-2-4-16(15)19-17(20)12-5-7-13(8-6-12)26(23,24)14-9-10-25(21,22)11-14/h1-8,14H,9-11H2,(H,19,20)

InChI Key

HGTLPWHALOFZCI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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